Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate involves multiple steps. The starting materials typically include benzyl carbamate and a chlorosulfonyl-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce simpler carbamate derivatives .
Scientific Research Applications
Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in research and industrial applications .
Biological Activity
Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a chlorosulfonyl group, which is known to enhance reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. The chlorosulfonyl moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzymatic activities or disruption of cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Cell Signaling Modulation: It can affect signal transduction pathways by modifying protein interactions.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.
1. In Vitro Assays
Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays:
Assay Type | Result | Reference |
---|---|---|
Salmonella/microsome assay | Positive mutagenicity | |
DNA repair assay (HeLa cells) | Induces DNA damage | |
Mouse lymphoma mutation assay | Negative for mutagenicity |
These results indicate that while the compound shows mutagenic potential in certain contexts, it does not uniformly induce mutations across all test systems.
2. Case Studies
A notable case study involved the application of this compound in a therapeutic context. Researchers investigated its effects on cancer cell lines, reporting that it inhibited cell proliferation through apoptosis induction. The study highlighted the importance of further exploring its mechanism to enhance therapeutic efficacy.
Toxicological Profile
The safety profile of this compound is critical for its potential therapeutic use. Toxicological assessments indicate:
Properties
Molecular Formula |
C15H20ClNO5S |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
benzyl N-[[4-(chlorosulfonylmethyl)oxan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C15H20ClNO5S/c16-23(19,20)12-15(6-8-21-9-7-15)11-17-14(18)22-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18) |
InChI Key |
QBJDSGNISMWMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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